molecular formula C17H16N4O2S B2614959 3-(1-(thiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034530-93-1

3-(1-(thiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2614959
CAS No.: 2034530-93-1
M. Wt: 340.4
InChI Key: KBQOWTWTOKOXEF-UHFFFAOYSA-N
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Description

3-(1-(thiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a pyrido[2,3-d]pyrimidin-4(3H)-one core, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(thiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:

Industrial Production Methods

the use of microwave irradiation and optimized solvents and catalysts can significantly enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(1-(thiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiophene moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(1-(thiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is likely due to its ability to inhibit key enzymes or disrupt cellular processes in microorganisms . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(thiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one stands out due to its unique combination of a thiophene moiety and a piperidine ring, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-[1-(thiophene-2-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-16-13-3-1-7-18-15(13)19-11-21(16)12-5-8-20(9-6-12)17(23)14-4-2-10-24-14/h1-4,7,10-12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQOWTWTOKOXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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